molecular formula C14H11ClN2O B11855592 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one CAS No. 1025-58-7

1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one

Cat. No.: B11855592
CAS No.: 1025-58-7
M. Wt: 258.70 g/mol
InChI Key: SOLDYCGMHQNPBO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a chlorobenzyl group attached to the indazole core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one typically involves the reaction of 2-chlorobenzyl chloride with indazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole
  • 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one

Comparison: 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the chlorobenzyl group further enhances its reactivity and potential applications. While similar compounds may share some properties, the specific structure of this compound makes it particularly valuable in certain research and industrial contexts.

Properties

CAS No.

1025-58-7

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H11ClN2O/c15-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)16-17/h1-8H,9H2,(H,16,18)

InChI Key

SOLDYCGMHQNPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N2)Cl

Origin of Product

United States

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